2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

Catalog No.
S722923
CAS No.
13992-25-1
M.F
C₁₄H₁₉N₃O₉
M. Wt
373.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

CAS Number

13992-25-1

Product Name

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide

IUPAC Name

(3,4,5-triacetyloxy-6-azidooxan-2-yl)methyl acetate

Molecular Formula

C₁₄H₁₉N₃O₉

Molecular Weight

373.32 g/mol

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3

InChI Key

NHNYHKRWHCWHAJ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1-β-Azido-2,3,4,6-tetraacetyl-D-glucopyranose; 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide; NSC 272456;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

The exact mass of the compound 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide (CAS 13992-25-1) is a shelf-stable, organic-soluble glycosyl donor engineered specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Staudinger ligations [1]. Unlike traditional moisture-sensitive glycosyl halides, this compound is isolated as a stable crystalline solid (melting point 127-131 °C) that maintains its structural integrity under ambient storage [1]. By combining the robust azide functional group with complete acetyl protection, it provides a highly processable precursor for the stereoselective synthesis of beta-linked glycoconjugates, glycopeptide mimics, and 1,2,3-triazole derivatives in both organic and aqueous-organic solvent systems [2].

Generic substitution with alternative glycosyl donors or anomers fails due to critical differences in handling stability, solvent compatibility, and reaction stereofidelity. Substituting with the direct precursor, acetobromoglucose, introduces severe moisture sensitivity that complicates procurement storage and requires strictly anhydrous reaction conditions to prevent hydrolysis [1]. Conversely, utilizing unprotected beta-D-glucopyranosyl azide drastically reduces solubility in standard organic solvents (such as dichloromethane or tetrahydrofuran), restricting the buyer to aqueous-compatible alkynes and limiting the scope of lipophilic conjugation [2]. Furthermore, substituting with the alpha-anomer (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide) results in significantly reduced reaction kinetics during CuAAC and compromises the stereochemical purity of the resulting linkages, which is detrimental for applications requiring strict biological recognition of the beta-anomeric configuration [3].

Precursor Stability and Handling Tolerance vs. Acetobromoglucose

A critical procurement advantage of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide is its robust shelf stability compared to traditional glycosyl halides. While the direct precursor, acetobromoglucose, rapidly hydrolyzes upon exposure to ambient moisture and requires cold, anhydrous storage, the azide derivative is a stable crystalline solid that maintains integrity under standard atmospheric conditions for extended periods [1].

Evidence DimensionMoisture tolerance and shelf stability
Target Compound DataStable crystalline solid (mp 127-131 °C) resisting ambient moisture degradation
Comparator Or BaselineAcetobromoglucose (precursor), which rapidly hydrolyzes in ambient moisture
Quantified DifferenceMonths of ambient stability versus rapid degradation requiring cold, anhydrous storage
ConditionsAmbient laboratory storage and handling conditions

Eliminates the need for cold-chain logistics and allows for bulk procurement without immediate degradation risks.

Stereofidelity and Reactivity Kinetics in CuAAC vs. Alpha-Anomer

In copper-catalyzed azide-alkyne cycloadditions (CuAAC), the beta-anomer demonstrates significantly higher reactivity and stereochemical fidelity than its alpha counterpart. The beta-azide reacts rapidly with terminal alkynes to form 1,4-disubstituted triazoles with 100% retention of the beta-configuration, whereas the alpha-anomer exhibits sluggish kinetics and reduced reactivity under identical catalytic conditions[1].

Evidence DimensionReaction kinetics and anomeric retention in [3+2] cycloadditions
Target Compound DataHigh-yield conversion with 100% retention of the beta-configuration
Comparator Or BaselineAlpha-anomer (2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl azide), exhibiting reduced reactivity
Quantified DifferenceRapid, stereoretentive conversion versus sluggish kinetics and potential structural ambiguity
ConditionsCu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in standard solvent systems

Ensures reproducible manufacturing of biologically active beta-linked glycoconjugates without the need for complex diastereomeric separation.

Processability in Organic Solvent Systems vs. Unprotected Azide

The complete acetyl protection of this compound ensures high solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). In contrast, unprotected beta-D-glucopyranosyl azide has near-zero solubility in non-polar solvents, restricting reactions to aqueous or highly polar co-solvent systems that are incompatible with many lipophilic alkynes [1].

Evidence DimensionSolubility in aprotic organic solvents
Target Compound DataHigh solubility enabling organic-phase reactions
Comparator Or BaselineUnprotected beta-D-glucopyranosyl azide, requiring aqueous/polar systems
Quantified DifferenceBroad compatibility with lipophilic reagents in organic phases versus restriction to aqueous-compatible substrates
ConditionsStandard organic synthesis workflows prior to global deprotection

Allows chemists to couple the carbohydrate with highly hydrophobic drug scaffolds or polymers prior to a final global deprotection step.

Staudinger-aza-Wittig Ligation Efficiency vs. Direct Amidation

For the synthesis of N-glycosyl amides, 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl azide serves as a highly efficient precursor via the Staudinger-aza-Wittig process, yielding neoglycotrimers and amides with complete beta-selectivity. Traditional direct amidation of glycosyl halides frequently produces alpha/beta anomeric mixtures, lowering the isolated yield of the desired beta-anomer and complicating purification [1].

Evidence DimensionYield and stereoselectivity of N-glycosyl amides
Target Compound DataHigh isolated yields with 100% beta-selectivity
Comparator Or BaselineDirect amidation of glycosyl halides yielding alpha/beta mixtures
Quantified DifferenceSingle-diastereomer isolation versus mixed anomeric products requiring chromatographic resolution
ConditionsStaudinger-aza-Wittig reaction with phosphines and acyl donors

Streamlines the downstream purification process in the industrial synthesis of glycopeptide mimetics by avoiding anomeric mixtures.

Synthesis of 1,2,3-Triazole-Linked Glycoconjugates via CuAAC

Because of its high reactivity and 100% beta-stereoretention in [3+2] cycloadditions, this compound is the premier choice for synthesizing 1,4-disubstituted triazole-linked glycoconjugates. It allows manufacturers to reliably attach glucose moieties to terminal alkynes on polymers, surfaces, or small molecules without the risk of anomeric scrambling[1].

Production of N-Glycosyl Amides and Glycopeptide Mimetics

Leveraging its efficiency in Staudinger-aza-Wittig ligations, this azide is ideal for the scalable synthesis of N-linked glycopeptide mimetics. It avoids the mixed alpha/beta outcomes typical of direct halide amidation, ensuring that the final peptide conjugates accurately mimic natural beta-N-glycosidic linkages [2].

Lipophilic Drug Scaffold Glycosylation

Due to its complete acetyl protection and resulting high solubility in aprotic organic solvents (DCM, DMF), this compound is the optimal precursor for glycosylating highly hydrophobic drug candidates. It enables homogeneous organic-phase click reactions that would be impossible with unprotected, water-soluble glycosyl azides [1].

XLogP3

0.7

Dates

Last modified: 08-15-2023

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